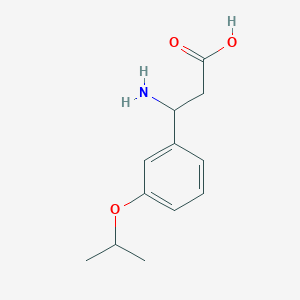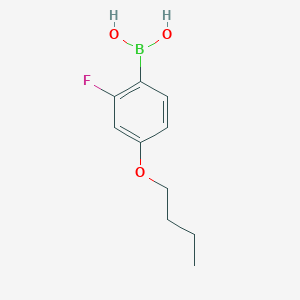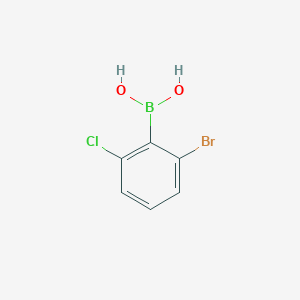
2-(1-Aminocyclopentyl)acetonitril
Übersicht
Beschreibung
2-(1-Aminocyclopentyl)acetonitrile is an organic compound with the molecular formula C7H12N2 It is characterized by the presence of an aminocyclopentyl group attached to an acetonitrile moiety
Wissenschaftliche Forschungsanwendungen
2-(1-Aminocyclopentyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopentyl)acetonitrile typically involves the reaction of cyclopentanone with ammonia and hydrogen cyanide. The process can be summarized as follows:
- The imine intermediate then reacts with hydrogen cyanide to yield 2-(1-Aminocyclopentyl)acetonitrile.
Cyclopentanone: reacts with to form an imine intermediate.
Industrial Production Methods
Industrial production methods for 2-(1-Aminocyclopentyl)acetonitrile are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Aminocyclopentyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminocyclopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted aminocyclopentyl derivatives.
Wirkmechanismus
The mechanism of action of 2-(1-Aminocyclopentyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The aminocyclopentyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in various chemical reactions within biological systems, contributing to its overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Aminocyclohexyl)acetonitrile: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
2-(1-Aminocyclobutyl)acetonitrile: Contains a cyclobutyl ring, making it structurally similar but with different ring strain and reactivity.
Uniqueness
2-(1-Aminocyclopentyl)acetonitrile is unique due to its specific ring size and the presence of both an amino group and a nitrile group. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(1-aminocyclopentyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZIDSDDZXMWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














